molecular formula C17H19N3O2S2 B10946370 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

Cat. No.: B10946370
M. Wt: 361.5 g/mol
InChI Key: BNODKDDTQNDHHX-UHFFFAOYSA-N
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Description

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE
  • **N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE

Uniqueness

The uniqueness of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-SULFONAMIDE lies in its specific structural features, which confer distinct biological activities. Compared to other similar compounds, it may exhibit higher potency or selectivity for certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C17H19N3O2S2/c1-12-6-8-15(9-7-12)11-20-14(3)17(13(2)18-20)19-24(21,22)16-5-4-10-23-16/h4-10,19H,11H2,1-3H3

InChI Key

BNODKDDTQNDHHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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